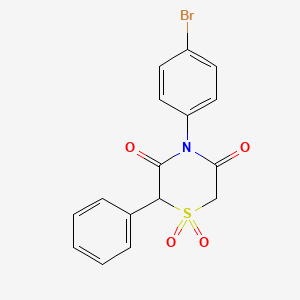![molecular formula C16H11Cl3N2O3S B3036428 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-70-3](/img/structure/B3036428.png)
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Descripción general
Descripción
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. The nitrile oxide is generated in situ from a precursor such as a hydroximoyl chloride. This intermediate then reacts with an alkyne to form the isoxazole ring.
Next, the isoxazole ring is functionalized with a chlorophenyl group through a substitution reaction. The resulting intermediate is then coupled with a benzenesulfonamide derivative, which has been pre-chlorinated at the 2 and 5 positions. This coupling reaction often requires the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents, often with heating.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The isoxazole ring may also contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- 2,5-dichloro-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- 2,5-dichloro-N-{[3-(2-bromophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms and the isoxazole ring can enhance its stability and binding properties compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
2,5-dichloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-10-5-6-14(19)16(7-10)25(22,23)20-9-11-8-15(21-24-11)12-3-1-2-4-13(12)18/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSYDYPIMCSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145991 | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343372-70-3 | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343372-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3036345.png)
![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)



![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B3036352.png)

![2-{[2-(4-Cyanoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B3036357.png)


![2-(4-chlorophenyl)-2-oxoacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3036361.png)

![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)
